molecular formula C9H10N4O2 B2988042 Ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate CAS No. 2034480-92-5

Ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate

Cat. No.: B2988042
CAS No.: 2034480-92-5
M. Wt: 206.205
InChI Key: SHEIHZABFJNKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate is a chemical building block based on the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused heterocyclic system of significant interest in medicinal chemistry and drug discovery . This core structure is a prominent pharmacophore in the development of targeted anticancer therapies. Notably, the PP scaffold is a key structural component in two FDA-approved TRK inhibitors, Larotrectinib and Repotrectinib, which are used to treat NTRK fusion-positive solid tumors . The scaffold's versatility also extends to inflammatory and autoimmune disease research. Derivatives of pyrazolo[1,5-a]pyrimidine have been developed as potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), an attractive therapeutic target for conditions such as asthma, chronic obstructive pulmonary disease (COPD), and systemic lupus erythematosus (SLE) . Furthermore, PP-based compounds demonstrate potent anti-inflammatory effects by inhibiting key enzymes and cytokines in the inflammatory cascade, including COX-2, sPLA2, 15-LOX, and pro-inflammatory signals like IL-6 and TNF-α . The pyrazolo[1,5-a]pyrimidine core is recognized for its ability to interact with the hinge region of kinase binding sites, often utilizing a morpholine moiety or other hydrogen bond acceptors to enhance potency and selectivity . This compound is offered for research purposes to support the exploration of these and other biological mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl N-pyrazolo[1,5-a]pyrimidin-6-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-2-15-9(14)12-7-5-10-8-3-4-11-13(8)6-7/h3-6H,2H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEIHZABFJNKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CN2C(=CC=N2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization at specific positions. One common method includes the use of 5-aminopyrazoles as 1,3-bis-nucleophilic reactants in cyclocondensation reactions with 1,3-bis-electrophiles such as β-dicarbonyl compounds .

Chemical Reactions Analysis

Ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate undergoes various types of chemical reactions, including:

Scientific Research Applications

Ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate involves its interaction with specific molecular targets and pathways. It acts as an enzymatic inhibitor by binding to the active sites of enzymes, thereby inhibiting their activity. This interaction can lead to the disruption of various biological pathways, making it a potential candidate for anticancer drug development .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br, CN) increase molecular polarity and reactivity, as seen in the bromo- and chloro-substituted derivatives .
  • Steric effects : Methyl groups at the 2- or 7-positions (e.g., 7-CH₃ in ) improve thermal stability (melting point = 101°C).
  • The carbamate/ester group at position 6 is critical for intermolecular interactions, influencing solubility and binding affinity .

Antimicrobial Activity

  • In contrast, ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate exhibits structural features (e.g., p-tolyl group) associated with enhanced bioavailability and target engagement in cancer models .

Biological Activity

Ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition, and potential therapeutic applications.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit potent anticancer activity. For instance, a series of synthesized compounds showed a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines. Notably, compounds labeled 6s and 6t were particularly effective against RFX 393 cancer cells, causing significant cell cycle arrest in the G0–G1 phase and inducing apoptosis .

Table 1: Growth Inhibition of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundGI% (Mean)Cell Line Tested
6s43.9Various
6t43.9RFX 393

The mechanism of action appears to involve inhibition of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKA), which are crucial for cancer cell proliferation and survival .

2. Enzymatic Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes implicated in disease processes. For example, it has shown inhibitory effects on Plasmodium falciparum dihydroorotate dehydrogenase, a target for antimalarial drug development . The compound's IC50 value against this enzyme was reported at 31 μM, indicating moderate potency.

Table 2: Enzymatic Inhibition Data

Target EnzymeIC50 (μM)
Plasmodium falciparum DHODH31
CDK2TBD
TRKATBD

3. Broader Biological Activities

Beyond anticancer and enzymatic inhibition, pyrazolo[1,5-a]pyrimidines have exhibited various other biological activities:

  • Antiviral Activity : Some derivatives have shown effectiveness against HIV and respiratory syncytial virus (RSV), suggesting potential as antiviral agents .
  • Antiparasitic Activity : The compounds have demonstrated activity against Mycobacterium tuberculosis, Leishmania, and Trypanosoma, indicating their utility in treating parasitic infections .
  • Anti-inflammatory Properties : Certain derivatives have been explored for their anti-inflammatory effects, contributing to their therapeutic potential in chronic inflammatory diseases .

4. Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

  • Study A : A study involving the treatment of RFX 393 cells with compound 6t resulted in a significant reduction in cell viability and induction of apoptosis markers.
  • Study B : Another investigation assessed the compound's effect on human immune cells, showing minimal cytotoxicity while maintaining antiviral activity against HIV.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate and its derivatives?

  • Methodology :

  • Pyrazole Ring Formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds (e.g., using ethanol and acid catalysts) forms the pyrazole core .
  • Pyrimidine Ring Introduction : Reaction of pyrazole intermediates with nitrile derivatives under basic conditions (e.g., KOH in DMF) yields the fused pyrazolo[1,5-a]pyrimidine structure .
  • Functionalization : Esterification or carbamate introduction via nucleophilic substitution (e.g., using ethyl chloroformate and triethylamine) .
    • Key Data :
StepReagents/ConditionsYield (%)Characterization (e.g., IR, NMR)
Pyrazole FormationHydrazine + α,β-unsaturated carbonyl62–68IR: 1660 cm⁻¹ (C=O stretch)
Pyrimidine CyclizationNitrile, KOH, DMF, 80°C70–75¹H NMR: δ 8.2–8.5 (pyrimidine H)

Q. How is the structural integrity of this compound validated?

  • Methodology :

  • Spectroscopic Analysis : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl ester protons at δ 1.3–1.5 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 297 for C₁₅H₁₅N₅O₂) validate molecular weight .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between pyrazole and pyrimidine rings) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodology :

  • Kinase Inhibition Assays : Test inhibitory activity against kinases (e.g., JAK/STAT pathways) using fluorescence polarization or ADP-Glo™ assays .
  • Anti-inflammatory Screening : Measure TNF-α/IL-6 suppression in macrophage cell lines (e.g., RAW 264.7) .

Advanced Research Questions

Q. How can synthetic yields of pyrazolo[1,5-a]pyrimidine derivatives be optimized?

  • Methodology :

  • Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
  • Catalyst Screening : Acidic conditions (e.g., HCl in ethanol) improve regioselectivity during pyrimidine ring formation .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 12 hours) with comparable yields (~70%) .

Q. What strategies resolve contradictions in biological activity data for pyrazolo[1,5-a]pyrimidines?

  • Methodology :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., cyano vs. methyl groups at position 6) on target binding .
  • Computational Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets and explain selectivity variations .
  • Dose-Response Studies : Re-evaluate IC₅₀ values across multiple assays (e.g., enzymatic vs. cellular) to identify assay-specific artifacts .

Q. How do steric and electronic properties of substituents influence biological activity?

  • Methodology :

  • Electron-Withdrawing Groups (EWGs) : Cyano groups at position 6 enhance kinase inhibition (IC₅₀ = 0.2 μM) by stabilizing hydrogen bonds with catalytic lysine residues .
  • Steric Effects : Bulky substituents (e.g., p-tolyl) reduce activity due to poor fit in hydrophobic pockets .
    • Supporting Data :
Substituent (Position 6)Target (IC₅₀, μM)Mechanism Insight
–CNJAK2: 0.2Hydrogen bonding with Lys99
–CH₃JAK2: 5.8Reduced hydrophobic packing

Q. What experimental designs mitigate toxicity concerns during in vivo studies?

  • Methodology :

  • Metabolic Stability Assays : Incubate derivatives with liver microsomes to identify labile groups (e.g., ester hydrolysis) .
  • Acute Toxicity Screening : Use zebrafish models to assess LD₅₀ and prioritize compounds with LD₅₀ > 100 mg/kg .
  • Prodrug Strategies : Mask carbamate groups with PEG linkers to enhance solubility and reduce off-target effects .

Data Contradictions and Resolution

Q. Why do some studies report conflicting bioactivity data for pyrazolo[1,5-a]pyrimidines?

  • Analysis :

  • Assay Variability : Differences in cell permeability (e.g., HEK293 vs. primary cells) may skew IC₅₀ values .
  • Impurity Artifacts : Trace byproducts (e.g., unreacted intermediates) can non-specifically inhibit enzymes .
    • Resolution :
  • HPLC-Purity Validation : Ensure >95% purity via reverse-phase chromatography .
  • Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) for direct binding measurements .

Tables of Key Derivatives and Properties

Compound (CAS No.)SubstituentsBiological Activity (IC₅₀, μM)Reference
Ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate (1356016-26-6)–CN, –COOEtJAK2: 0.2; TNF-α: 1.5
7-Amino-6-(4-aminophenyl) derivative (952202-48-1)–NH₂, –PhNH₂Anticancer (HeLa: 8.7)
5,7-Dimethyl-2-phenyl derivative (87119-67-3)–CH₃, –PhAntimicrobial (E. coli: 12.3)

Safety and Handling Guidelines

  • PPE Requirements : Gloves, lab coat, and P95 respirator during synthesis .
  • Waste Disposal : Segregate halogenated byproducts (e.g., chloro derivatives) for incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.